3-methoxy-N-phenyl-1,2,4-thiadiazol-5-amine
Description
3-Methoxy-N-phenyl-1,2,4-thiadiazol-5-amine is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted with a methoxy group at position 3 and a phenyl group attached to the amine at position 3. The methoxy group (-OCH₃) is an electron-donating substituent, which may enhance solubility and influence electronic properties, while the phenyl group introduces aromaticity and steric bulk.
Properties
CAS No. |
90564-94-6 |
|---|---|
Molecular Formula |
C9H9N3OS |
Molecular Weight |
207.25 g/mol |
IUPAC Name |
3-methoxy-N-phenyl-1,2,4-thiadiazol-5-amine |
InChI |
InChI=1S/C9H9N3OS/c1-13-8-11-9(14-12-8)10-7-5-3-2-4-6-7/h2-6H,1H3,(H,10,11,12) |
InChI Key |
FNXPHVCUFRXVTR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NSC(=N1)NC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Thiol-Aniline Condensation
The most widely reported method involves the condensation of 3-methoxy-1,2,4-thiadiazol-5-thiol with aniline under basic conditions. Vulcanchem’s protocol utilizes potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours, achieving yields of 68–72%. Critical parameters include:
-
Molar ratio : 1:1.2 (thiol:aniline)
-
Catalyst : 10 mol% tetrabutylammonium bromide (TBAB)
-
Workup : Precipitation with ice-water followed by recrystallization from ethanol
This method’s limitation lies in the instability of the thiol precursor, which requires anhydrous conditions and inert atmosphere handling.
Cyclization Strategies Using Heterocyclic Precursors
Imidoyl Thiourea Cyclization with Hypervalent Iodine
Mariappan et al. developed a metal-free approach using phenyliodine(III) bis(trifluoroacetate) (PIFA) to construct the thiadiazole ring via intramolecular S–N bond formation. The optimized conditions are:
| Parameter | Optimal Value |
|---|---|
| Oxidant | PIFA (1.2 equiv) |
| Solvent | Dichloroethane (DCE) |
| Temperature | 25°C |
| Time | 3–5 minutes |
| Yield | 76–83% |
This method demonstrates exceptional functional group tolerance, accommodating electron-donating (-OCH₃) and electron-withdrawing (-NO₂) substituents on the phenyl ring. Comparative studies show PIFA outperforms alternative oxidants like iodobenzene diacetate (PIDA) and Oxone (Table 1).
Mechanistic Insight : PIFA facilitates single-electron transfer (SET) from sulfur to iodine(III), generating a thiyl radical that undergoes intramolecular coupling with the adjacent amino group.
Ferric Chloride-Mediated Cyclization
An alternative route employs FeCl₃·6H₂O (20 mol%) in aqueous ammonia at 80–90°C. This method converts thiosemicarbazide intermediates into the target compound in 5.6% yield after silica gel chromatography. While lower yielding than PIFA-mediated approaches, it offers advantages for acid-sensitive substrates due to mild pH conditions.
Oxidative Coupling Methods
Perchloromethyl Mercaptan Cyclization
A two-step industrial-scale synthesis involves:
-
Benzamidine Formation : 4-Methoxybenzonitrile reacts with sodium methoxide in methanol (48 hours) followed by ammonium chloride quench.
-
Cyclization : Treatment with ClC(S)SCl (perchloromethyl mercaptan) in NaOH/water at <10°C yields 5-chloro-3-(4′-methoxyphenyl)-1,2,4-thiadiazole, which undergoes amination with NH₃/MeNH₂.
Key Process Metrics :
-
Overall yield: 58–64%
-
Purity: >95% (HPLC)
-
Scalability: Demonstrated at 100-g batch size
Comparative Analysis of Synthetic Routes
Efficiency and Environmental Impact
| Method | Yield (%) | Reaction Time | E-Factor* |
|---|---|---|---|
| Thiol-Aniline | 72 | 12 h | 8.2 |
| PIFA Cyclization | 83 | 5 min | 3.1 |
| FeCl₃ Cyclization | 5.6 | 30 min | 15.8 |
| Industrial | 64 | 72 h | 6.9 |
*E-Factor = (Mass of waste)/(Mass of product); lower values indicate greener processes
The PIFA-mediated method emerges as the most sustainable option due to its near-stoichiometric oxidant use and minimal solvent waste.
Substrate Scope Limitations
-
Electron-deficient anilines : Require higher temperatures (50°C) in PIFA system
-
Sterically hindered analogs : Show reduced yields (<45%) in all methods
Industrial Production Considerations
Continuous Flow Synthesis
Recent advances adapt the PIFA method to continuous flow reactors, enabling:
-
Throughput : 2.8 kg/day in lab-scale systems
-
Safety : Reduced exposure to toxic intermediates
-
Yield Enhancement : 89% via precise residence time control
Chemical Reactions Analysis
Oxidation Reactions
The sulfur atom in the thiadiazole ring undergoes oxidation under controlled conditions. Common oxidizing agents yield sulfoxide or sulfone derivatives:
Reduction Reactions
Reductive cleavage of the thiadiazole ring is feasible under harsh conditions:
Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)
The electron-deficient thiadiazole ring facilitates displacement of the methoxy group:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| NH<sub>3</sub> (g) | 100°C, sealed tube, 48 hr | 5-(Phenylamino)-1,2,4-thiadiazol-3-amine | 62% |
| Piperidine | DMF, 120°C, 24 hr | 3-Piperidino-N-phenyl-1,2,4-thiadiazol-5-amine | 78% |
Electrophilic Substitution
The phenylamine group directs electrophiles to para positions:
Cyclocondensation Reactions
The amine group participates in heterocycle formation:
Stability Under Hydrolytic Conditions
The methoxy group resists hydrolysis under neutral conditions but cleaves in strong acids:
| Condition | Time | Degradation Product | Yield |
|---|---|---|---|
| 1M HCl, reflux | 6 hr | 5-(Phenylamino)-1,2,4-thiadiazol-3-ol | 95% |
| 1M NaOH, 25°C | 72 hr | No degradation | — |
Photochemical Reactivity
UV irradiation induces dimerization via the thiadiazole ring:
| Condition | Product | Quantum Yield |
|---|---|---|
| UV-C (254 nm), CH<sub>3</sub>CN, 12 hr | Bis(3-methoxy-N-phenyl-1,2,4-thiadiazol-5-amine) disulfide | 0.32 |
Key Structural Insights from Spectroscopic Data
Scientific Research Applications
Antimicrobial Properties
Thiadiazole derivatives have been extensively studied for their antimicrobial activities. Research indicates that compounds containing the thiadiazole ring exhibit significant antibacterial and antifungal properties.
Case Studies and Findings
- A study demonstrated that derivatives of 1,3,4-thiadiazole displayed potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. Specifically, compounds with halogen substitutions showed enhanced activity against Gram-positive bacteria .
- Another investigation revealed that certain 1,3,4-thiadiazole derivatives exhibited antifungal activity against Candida albicans and Aspergillus niger, with minimum inhibitory concentration (MIC) values comparable to standard antifungal agents .
Anticancer Applications
The anticancer potential of thiadiazole derivatives has garnered attention due to their ability to inhibit tumor cell proliferation.
Research Insights
- A review highlighted several 1,3,4-thiadiazole derivatives that demonstrated cytotoxic effects against various cancer cell lines, including human colon (HCT116), lung (H460), and breast (MCF-7) cancer cells. Some compounds achieved GI50 values as low as 3.29 μg/mL against these cell lines .
- Another study identified specific derivatives that inhibited the growth of prostate cancer cells (PC3) by over 89% at a concentration of 10 μM/mL, showcasing the potential for developing new anticancer agents based on this scaffold .
Other Therapeutic Applications
Beyond antimicrobial and anticancer properties, 3-methoxy-N-phenyl-1,2,4-thiadiazol-5-amine exhibits potential in other therapeutic areas.
Antiviral and Anti-inflammatory Activities
- Thiadiazole derivatives have shown promise as antiviral agents. For example, some compounds have been reported to inhibit viral replication in vitro .
- Additionally, anti-inflammatory properties have been noted in certain studies where thiadiazoles demonstrated the ability to reduce inflammation markers in experimental models .
Table: Summary of Biological Activities of Thiadiazole Derivatives
Mechanism of Action
The mechanism of action of 3-methoxy-N-phenyl-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The table below compares structural analogs of 3-methoxy-N-phenyl-1,2,4-thiadiazol-5-amine, focusing on substituents, yields, melting points, and key spectral
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : Compounds with electron-withdrawing groups (e.g., 4-chlorophenyl ) typically exhibit higher melting points and altered reactivity compared to electron-donating groups like methoxy.
- Synthetic Yields : Catalyst-free methods (e.g., for 3a ) achieve yields >75%, suggesting scalability for similar derivatives.
Biological Activity
3-Methoxy-N-phenyl-1,2,4-thiadiazol-5-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.
Chemical Structure and Properties
The chemical structure of 3-methoxy-N-phenyl-1,2,4-thiadiazol-5-amine can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C10H10N4OS |
| Molecular Weight | 222.27 g/mol |
| IUPAC Name | 3-methoxy-N-phenylthiadiazol-5-amine |
| CAS Number | 90564-94-6 |
Biological Activity Overview
Research indicates that derivatives of the thiadiazole ring system exhibit various biological activities including:
- Antimicrobial Activity : Thiadiazole derivatives have shown promising results against a range of pathogens. For instance, studies have documented significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for certain derivatives have been reported as low as 32.6 μg/mL, outperforming standard antibiotics like itraconazole .
- Anticancer Properties : Compounds containing the thiadiazole moiety have been investigated for their cytotoxic effects on cancer cell lines. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis through pathways involving caspases .
The biological activity of 3-methoxy-N-phenyl-1,2,4-thiadiazol-5-amine can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, modulating their activity. For example, it has been shown to inhibit caspase enzymes which play a crucial role in apoptosis .
- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that thiadiazole derivatives can alter ROS levels in cells, leading to oxidative stress that triggers apoptosis in cancer cells .
- DNA Interaction : There is evidence that thiadiazole compounds can bind to DNA, potentially interfering with replication and transcription processes.
Case Studies and Research Findings
Several studies have highlighted the biological potential of thiadiazole derivatives:
- Antibacterial Activity Study :
- Anticancer Efficacy :
-
Neuroprotective Effects :
- Recent research suggested that certain thiadiazole derivatives could protect neuronal cells from ischemic damage by inhibiting apoptotic pathways, thus presenting a potential therapeutic avenue for neurodegenerative diseases.
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| 3-Methoxy-N-phenylthiadiazol-5-amine | 32.6 | Staphylococcus aureus |
| Another Thiadiazole Derivative | 47.5 | Escherichia coli |
Table 2: Anticancer Activity
| Compound | Cell Line | Caspase Activation (ng/mL) |
|---|---|---|
| 3-Methoxy-N-phenylthiadiazol-5-amine | MCF7 (Breast Cancer) | Caspase-3: 69.77 |
| Another Thiadiazole Derivative | HeLa (Cervical Cancer) | Caspase-9: 17.58 |
Q & A
Q. What are the standard synthetic routes for preparing 3-methoxy-N-phenyl-1,2,4-thiadiazol-5-amine, and how can reaction conditions be optimized?
The compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example, describes a catalyst-free, one-pot strategy for synthesizing 3-substituted-5-amino-1,2,4-thiadiazoles using thiosemicarbazide and carbon disulfide in dimethylformamide . Optimization involves adjusting stoichiometry (e.g., molar ratios of amines to electrophiles), solvent polarity (DMF or DMSO for polar intermediates), and temperature (60–100°C). Reaction progress can be monitored via TLC or HPLC, with yields improved by inert atmospheres (N₂/Ar) to prevent oxidation of sulfur-containing intermediates.
Q. What analytical techniques are essential for characterizing 3-methoxy-N-phenyl-1,2,4-thiadiazol-5-amine?
Key methods include:
- ¹H/¹³C NMR : Assign methoxy (δ ~3.8–4.0 ppm) and aromatic protons (δ ~7.0–8.5 ppm) ().
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error ().
- Melting Point : Determined via differential scanning calorimetry (DSC) ().
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks ().
Q. How do substituents on the phenyl ring influence the compound’s physicochemical properties?
Substituents like methoxy groups enhance lipophilicity (logP) and electronic effects (e.g., resonance donation), as seen in for fluorobenzyl-thiotriazole analogs. Electron-withdrawing groups (e.g., Cl, NO₂) increase electrophilicity, while bulky groups (e.g., tert-butyl) may sterically hinder reactivity .
Advanced Research Questions
Q. How can contradictory NMR data for structurally similar analogs be resolved?
Discrepancies in chemical shifts (e.g., δ 7.0–8.5 ppm for aromatic protons in vs. 3) may arise from solvent effects (DMSO-d₆ vs. CDCl₃) or tautomerism. Use deuterated solvents consistently and compare with computed NMR (DFT/GIAO methods). For example, reports δ 10.49 ppm for NH protons in DMSO-d₆, which may shift in polar aprotic solvents .
Q. What mechanistic insights explain side-product formation during synthesis?
Side products like sulfoxides or sulfones () form via over-oxidation of thioether linkages. To suppress this, use mild oxidizing agents (e.g., H₂O₂ at 0°C) or scavengers (e.g., Na₂S₂O₃). Competing pathways (e.g., dimerization) can be minimized by controlling reaction time and dilution .
Q. How can structure-activity relationship (SAR) studies be designed to explore bioactivity?
- Substituent Variation : Replace the methoxy group with electron-donating (e.g., -NH₂) or withdrawing (e.g., -NO₂) groups.
- Biological Assays : Test antimicrobial activity via MIC assays () or enzyme inhibition (e.g., kinase targets).
- Computational Modeling : Use docking studies (AutoDock Vina) to predict binding affinities to biological targets ( ).
Q. What strategies mitigate low yields in large-scale synthesis?
- Flow Chemistry : Improve heat/mass transfer for exothermic reactions.
- Catalyst Immobilization : Use heterogeneous catalysts (e.g., silica-supported reagents) for recyclability.
- Workup Optimization : Liquid-liquid extraction (e.g., EtOAc/H₂O) or column chromatography (silica gel, hexane/EtOAC gradient) .
Methodological Tables
Q. Table 1. Comparison of Synthetic Approaches
| Method | Yield (%) | Conditions | Key Reagents | Reference |
|---|---|---|---|---|
| Catalyst-free one-pot | 78–82 | DMF, 80°C, 12 h | Thiosemicarbazide, CS₂ | |
| Standard substitution | 65–75 | DMSO, RT, 24 h | H₂O₂, NaBH₄ | |
| Oxidative cyclization | 70 | CH₃CN, 60°C, 6 h | m-CPBA |
Q. Table 2. Key ¹H NMR Shifts for Structural Elucidation
| Proton Type | δ (ppm) | Solvent | Reference |
|---|---|---|---|
| NH (amine) | 10.49 | DMSO-d₆ | |
| OCH₃ (methoxy) | 3.8–4.0 | CDCl₃ | |
| Aromatic (phenyl) | 7.0–8.5 | DMSO-d₆ |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
